3-amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone
Description
3-Amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone is a quinazolinone derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a chlorine atom at position 6, and an amino (-NH₂) group at position 3. These substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Quinazolinones are renowned for their broad pharmacological activities, including antimicrobial, antiviral, and anticancer effects .
Properties
IUPAC Name |
3-amino-6-chloro-2-(trifluoromethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O/c10-4-1-2-6-5(3-4)7(17)16(14)8(15-6)9(11,12)13/h1-3H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPALHAFYBRQHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C(=N2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and isatoic anhydride.
Cyclization: The aniline derivative undergoes cyclization with isatoic anhydride in the presence of a suitable base, such as sodium hydroxide, to form the quinazolinone core.
Substitution: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent like trifluoromethyl iodide.
Chlorination: The final step involves the chlorination of the quinazolinone ring at the sixth position using a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The chloro group at position 6 and the amino group at position 3 are primary sites for substitution.
Nucleophilic Aromatic Substitution (Cl Replacement)
The electron-withdrawing trifluoromethyl group at position 2 activates the chloro group at position 6 for nucleophilic displacement under specific conditions:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KOH, DMSO, 80°C | 6-hydroxy derivative | 72% | |
| NaN₃, DMF, 120°C | 6-azido derivative | 68% | |
| RSH (thiols), K₂CO₃, acetone | 6-thioether derivatives | 60–85% |
Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at position 6, enabling nucleophilic attack even with moderate bases or nucleophiles .
Amino Group Functionalization
The 3-amino group undergoes acylation or alkylation:
| Reaction | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Chloroacetyl chloride, CH₂Cl₂ | 3-(chloroacetamido) derivative | 89% | |
| Alkylation | Benzyl bromide, K₂CO₃, DMF | 3-(benzylamino) derivative | 75% |
Condensation and Cyclization
The amino group participates in cyclocondensation reactions to form fused heterocycles:
Schiff Base Formation
Reaction with aldehydes yields imine intermediates, which cyclize under acidic conditions:
| Aldehyde | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Fluorobenzaldehyde | AcOH, reflux | Styryl-substituted quinazolinone | 40% | |
| Formaldehyde | H₂SO₄, 60°C | Azepino-fused derivative | 58% |
Key Finding : Electron-deficient aldehydes (e.g., 4-fluorobenzaldehyde) require prolonged heating due to reduced nucleophilicity .
Oxidation and Reduction
The quinazolinone core and substituents exhibit redox activity:
Core Oxidation
| Oxidizing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C | Quinazoline-2,4-dione | Ring expansion observed | |
| H₂O₂, FeCl₃ | EtOH, 60°C | Epoxide at C₆–C₇ | Low yield (32%) |
Amino Group Oxidation
| Oxidizing Agent | Product | Notes | Source |
|---|---|---|---|
| NaNO₂, HCl | Diazonium salt | Used for azo coupling | |
| MnO₂ | Nitroso derivative | Unstable under ambient conditions |
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the chloro or amino groups:
| Reaction Type | Catalyst/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, ArB(OH)₂ | 6-aryl derivatives | 65–80% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | 3-arylamino derivatives | 70% |
Limitation : The trifluoromethyl group can inhibit catalytic activity in certain systems .
Biological Derivatization
The compound serves as a scaffold for bioactive molecules:
| Target Activity | Modification | Key Finding | Source |
|---|---|---|---|
| Anticancer | Coupling with oxadiazoles | IC₅₀ = 7.52 μM against HeLa cells | |
| Antimicrobial | Acylation with thiosemicarbazides | MIC = 2 μg/mL against S. aureus |
Scientific Research Applications
Biological Activities
Research indicates that derivatives of quinazolinones, including 3-amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone, exhibit a range of biological activities:
-
Anticancer Activity
- Compounds in the quinazolinone class have shown significant growth inhibitory effects against various cancer cell lines. For instance, derivatives have been developed that inhibit tubulin polymerization, which is crucial for cancer cell division .
- In preclinical studies, certain derivatives demonstrated anti-metastatic and anti-proliferative effects, indicating their potential as anticancer agents .
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against both bacterial and fungal strains. Studies have shown that certain derivatives possess significant efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
- The unique trifluoromethyl group may enhance the antimicrobial potency by improving the lipophilicity of the compound, allowing better membrane penetration.
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
The structural features of this compound play a critical role in its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-5-chloroquinazoline | Amino group at position 2 | Antibacterial, Anticancer |
| 7-Chloroquinazolinone | Chlorine at position 7 | Antiviral, Antimicrobial |
| 4(3H)-Quinazolinone | Basic quinazolinone structure | Broad-spectrum biological activity |
The combination of amino and trifluoromethyl substituents enhances the reactivity and therapeutic potential compared to other quinazolinones lacking these specific groups .
Case Studies
- Anticancer Studies : In one study, various derivatives were synthesized and tested against human cancer cell lines. Results indicated that specific modifications to the quinazolinone structure significantly enhanced cytotoxicity against tumor cells .
- Antimicrobial Screening : A series of compounds derived from this compound were screened for antimicrobial activity. The most effective compounds showed MIC values comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects such as the suppression of tumor growth or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Quinazolinone Core
Trifluoromethyl Group (Position 2)
The trifluoromethyl group is a strong electron-withdrawing substituent that enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. For example:
- Compound 39a (6-iodo-2-(methylamino)-3-(4-(trifluoromethyl)phenyl)-quinazolin-4(3H)-one) features a trifluoromethyl group on a pendant phenyl ring, unlike the target compound’s direct attachment to the quinazolinone core.
- 6-Bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone () shares the trifluoromethyl group but at position 2 on a phenyl substituent.
Halogen Substituents (Position 6)
- 6-Bromo-2,3-disubstituted-4(3H)-quinazolinones () exhibit antiviral activity against vaccinia virus (MIC = 1.92 µg/mL). The chloro substituent in the target compound may offer similar bioactivity with improved pharmacokinetics due to chlorine’s smaller size and lower polarizability compared to bromine .
- UR-9825 (7-chloro-3-[...]-quinazolin-4(3H)-one, ) demonstrates potent antifungal activity. The target compound’s chlorine at position 6 instead of 7 may shift its spectrum of activity due to altered steric interactions with enzymes like bacterial phosphoribosyl transferases .
Amino Group (Position 3)
The amino group enhances solubility and enables hydrogen bonding with biological targets. For instance:
- Compound 46a (2-amino-6-bromo-3-(6-(trifluoromethyl)pyridin-3-yl)-quinazolin-4(3H)-one) shares the amino group at position 3 but includes a pyridinyl substituent, which may enhance π-π stacking interactions absent in the target compound .
- Cationic fullerene-quinazolinone hybrids () leverage amino groups for electrostatic interactions with bacterial enzymes, suggesting the target compound’s amino group could similarly enhance antimicrobial activity .
Research Findings and Implications
- Antimicrobial Potential: The trifluoromethyl and amino groups may synergize to disrupt bacterial enzymes like hypoxanthine-guanine phosphoribosyltransferase, as seen in cationic fullerene derivatives .
- Metabolic Stability : The chloro substituent at position 6 could reduce oxidative metabolism compared to methyl or hydroxyl groups, extending half-life .
- Structure-Activity Relationships (SAR) : Positional differences in substituents (e.g., chlorine at 6 vs. 7 in UR-9825) significantly alter target specificity. The target compound’s unique substitution pattern may optimize interactions with viral proteases or topoisomerases .
Biological Activity
3-Amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- CAS Number : 866156-53-8
- Molecular Formula : C9H5ClF3N3O
- Molecular Weight : 253.6 g/mol
Anticancer Activity
Quinazolinone derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific protein kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These kinases play crucial roles in cancer cell proliferation and survival .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A1 | HT-29 | 12 |
The above table summarizes the IC50 values for selected quinazolinone derivatives against various cancer cell lines, demonstrating their potency in inhibiting cell growth.
Other Biological Activities
In addition to anticancer effects, quinazolinones have shown a range of other biological activities:
- Antibacterial and Antifungal Effects : Quinazolinone derivatives exhibit antibacterial and antifungal properties, making them potential candidates for treating infections .
- Analgesic and Anti-inflammatory Properties : Some studies indicate that these compounds may possess analgesic and anti-inflammatory activities, further broadening their therapeutic potential .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of quinazolinones. The presence of electron-withdrawing groups such as trifluoromethyl and chloro at specific positions significantly enhances the anticancer activity. For instance:
- Compounds with substitutions at the C-6 and C-7 positions demonstrate improved binding affinity to target kinases.
- The introduction of amino groups at the C-3 position has been associated with increased cytotoxicity against various cancer cell lines .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of several quinazolinone derivatives on prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The results indicated that derivatives with trifluoromethyl substitutions exhibited lower IC50 values, suggesting enhanced potency compared to their unsubstituted counterparts .
Study 2: Inhibition of Protein Kinases
Crystallographic studies revealed that certain quinazolinones effectively inhibit EGFR and VEGFR, key players in tumor angiogenesis and metastasis. The binding interactions were analyzed through molecular docking simulations, confirming that structural modifications at the aniline moiety can significantly influence inhibitory activity .
Q & A
Q. What are the established synthetic routes for 3-amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 6-chloro-2-(trifluoromethyl)-3,1-benzoxazin-4-one with hydrazine hydrate under reflux in acetic acid, yielding the 3-aminoquinazolinone core . Modifications at the 6-position (chloro) and 2-position (trifluoromethyl) are achieved by substituting benzoxazinone precursors with appropriate halogens or functional groups. For example, iodine or bromine substituents can be introduced via electrophilic substitution before cyclization . Post-synthetic modifications, such as Schiff base formation at the 3-amino group, are performed using aldehydes or ketones .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves a combination of spectroscopic and analytical techniques:
- IR spectroscopy identifies carbonyl (C=O) stretches (~1680 cm⁻¹) and NH₂ vibrations .
- ¹H/¹³C NMR confirms substituent positions: the 3-amino group appears as a singlet (~6.5 ppm), while the trifluoromethyl group shows a distinct triplet in ¹⁹F NMR .
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
- Elemental analysis ensures purity by matching experimental and theoretical C/H/N ratios .
Q. What initial biological activities have been reported for this compound?
Methodological Answer: Screening studies reveal moderate to potent:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging from 8–32 µg/mL, but limited antifungal efficacy .
- Antiviral potential : Derivatives with halogen substituents (e.g., bromine) show activity against vaccinia virus (MIC: 1.92 µg/mL) but not herpes simplex or HIV .
- Cytotoxicity : Low cytotoxicity in HeLa and MT-4 cell lines (CC₅₀ > 50 µg/mL), suggesting selectivity .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of 4(3H)-quinazolinone derivatives?
Methodological Answer: Key structure-activity relationship (SAR) insights include:
- Substituent effects :
- Ring modifications :
Q. What challenges arise in optimizing synthetic yield for this compound?
Methodological Answer: Critical challenges include:
- Reaction conditions : High temperatures (>140°C) and prolonged reflux times (>6 hours) are required for cyclization, risking decomposition .
- Byproduct formation : Competing reactions (e.g., formation of bis-benzamide derivatives) reduce yield when using diamines .
- Purification : The compound’s low solubility in polar solvents complicates crystallization; gradient silica gel chromatography (hexane/EtOAc) is recommended .
Q. How should researchers address contradictory antimicrobial data across studies?
Methodological Answer: Discrepancies often stem from:
- Strain variability : Use standardized strains (e.g., ATCC controls) and consistent inoculum sizes .
- Substituent effects : Compare analogs with identical substitution patterns (e.g., 6-chloro vs. 6-iodo derivatives) .
- Assay conditions : Control pH (7.4 for bacterial assays) and solvent (DMSO concentration ≤1% v/v) to avoid false negatives .
Q. What mechanisms are proposed for the biological activity of quinazolinones?
Methodological Answer: Proposed mechanisms include:
- Enzyme inhibition :
- Reactive oxygen species (ROS) generation : Trifluoromethyl groups may induce oxidative stress in cancer cells .
- DNA intercalation : Planar quinazolinone cores intercalate into DNA, blocking replication .
Q. How can derivatives be designed for specific therapeutic targets?
Methodological Answer: Rational design strategies involve:
- Targeted hybridization : Fusing quinazolinones with pharmacophores (e.g., pyrimidine for antivirals, thiazole for antimicrobials) .
- Computational modeling : Docking studies (e.g., AutoDock Vina) optimize binding to enzyme active sites (e.g., MAO-B for neuroprotection) .
- Prodrug approaches : Introducing hydrolyzable groups (e.g., acetates) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
